molecular formula C6H4F3O3P B8059804 3,4,5-Trifluorophenylphosphonic acid

3,4,5-Trifluorophenylphosphonic acid

Cat. No.: B8059804
M. Wt: 212.06 g/mol
InChI Key: OIVKSVMLPFPWQO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylphosphonic acid: is an organophosphorus compound with the molecular formula C6H4F3O3P It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorophenylphosphonic acid typically involves the reaction of 3,4,5-trifluorophenylboronic acid with a suitable phosphorus-containing reagent. One common method is the use of phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorophenylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenylphosphonic acids.

Scientific Research Applications

Chemistry: 3,4,5-Trifluorophenylphosphonic acid is used as a building block in organic synthesis, particularly in the preparation of complex organophosphorus compounds. It is also employed in the modification of surfaces, such as indium tin oxide (ITO), to enhance their properties .

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and as a probe for studying phosphonate metabolism.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with phosphonate groups.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in modifying surfaces and inhibiting enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

    3,4,5-Trifluorophenylboronic acid: Similar structure but with a boronic acid group instead of a phosphonic acid group.

    3,4,5-Trifluorobenzoic acid: Contains a carboxylic acid group instead of a phosphonic acid group.

    3,5-Bis(trifluoromethyl)phenylphosphonic acid: Contains additional trifluoromethyl groups, increasing its fluorine content and altering its reactivity.

Uniqueness: 3,4,5-Trifluorophenylphosphonic acid is unique due to the combination of the trifluorophenyl group and the phosphonic acid group. This combination imparts distinct chemical properties, such as high stability, strong acidity, and the ability to form robust coordination complexes. These properties make it particularly valuable in surface modification and as a reagent in organic synthesis.

Properties

IUPAC Name

(3,4,5-trifluorophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVKSVMLPFPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12 M HCl (12 mL, excess) was added to diethyl 3,4,5-trifluorophenylphosphonate (320 mg) in a round bottom flask. The reaction mixture was refluxed for 12 hours. A brown oil was obtained after cooling and removal of the solvent. 1H NMR showed the presence of unreacted starting material. 12 mL of 8 M HCl was added and the reaction mixture refluxed again for several days. The mixture was allowed to cool and stand for several weeks. An off-white solid was obtained after removal of the solvent (190 mg, 76% yield). 1H NMR (400.14 MHz, DMSO) δ 7.49-7.42 (m, 2H). 13C {1H} NMR (100.62 MHz, DMSO) δ 150.1 (dddd, J=251.0, 23.7, 7.3, 2.6 Hz, 2C), 140.5 (dtd, J=253.1, 15.3, 2.6 Hz), 131.8 (dm, J=178.4 Hz), 115.3-114.9 (m, 2C). 31P {1H} NMR (161.97 MHz, DMSO): δ 9.22. Analysis calculated (found) %: C 33.98 (33.94), H 1.90 (1.80). MS (FAB, m/z): 213 (M+, 100%). Exact mass calculated (found) for [M+H]+, m/z): 212.99284 (212.99418).
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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